molecular formula C8H9ClN2O2 B1423815 4-Nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 1187931-67-4

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1423815
CAS No.: 1187931-67-4
M. Wt: 200.62 g/mol
InChI Key: LGUNRFYMRFXSEL-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-indole hydrochloride (CAS 84807-26-1) is a bicyclic aromatic compound featuring a nitro group (-NO₂) at the 4-position of the indoline ring and a hydrochloride salt. Its molecular formula is C₈H₈N₂O₂·HCl, with a molecular weight of 200.62 g/mol (164.16 for the free base + HCl). Key properties include a boiling point of 307.6°C, density of 1.299 g/cm³, and purity ≥95% (HPLC). The compound is typically a red crystalline solid, stored at 0–8°C for stability .

The nitro group at position 4 enhances electron-withdrawing effects, influencing reactivity in substitution or reduction reactions. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or synthetic intermediates .

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNRFYMRFXSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

  • Step 1: Mix 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid in a flask.
  • Step 2: Heat under reflux for 2–4 hours.
  • Step 3: Cool the reaction mixture to 0–10 °C.
  • Step 4: Slowly add an ethanolic solution of potassium ethoxide.
  • Step 5: Stir at room temperature for 2–4 hours.
  • Step 6: Pour reaction mixture into ice water to precipitate solid 4-nitroindoline.
  • Step 7: Filter and dry the product.

Reagent Ratios and Conditions

Reagent Molar Ratio (to 2-methyl-3-nitrobenzene) Notes
Triethyl orthoformate 1.0 – 2.5 Acts as formylating agent
Oxalic acid 1.0 – 1.5 Catalyzes cyclization
Potassium ethoxide 0.8 – 1.5 Base for ring closure
Ethanol 1.0 – 1.5 Solvent for potassium ethoxide

Example Yields

Embodiment 2-Methyl-3-nitrobenzene (g) Triethyl orthoformate (g) Oxalic acid (g) Potassium ethoxide (g) Yield (%) Product
1 76 89 50 42 74 4-Nitroindoline
2 76 115 70 51 81.4 4-Nitroindoline

This method is characterized by:

  • Use of readily available and inexpensive starting materials.
  • Mild reaction conditions with relatively short reaction times.
  • High conversion efficiency and ease of operation.
  • Potential for scale-up in industrial settings.

Conversion to 4-Nitro-2,3-dihydro-1H-indole Hydrochloride

The hydrochloride salt is typically prepared by treating the free base 4-nitroindoline with hydrochloric acid in an appropriate solvent, such as ethanol or ether, followed by crystallization.

Step Description
Dissolution Dissolve 4-nitroindoline in ethanol
Acidification Add HCl gas or aqueous HCl slowly
Crystallization Cool the solution to precipitate hydrochloride salt
Filtration and Drying Collect and dry the crystalline hydrochloride

This step enhances the compound's stability, solubility, and handling properties.

Comparative Analysis of Preparation Methods

Feature Reduction of 4-Nitroindanone Cyclization of 2-Methyl-3-nitrobenzene
Starting Materials 4-Nitroindanone 2-Methyl-3-nitrobenzene, triethyl orthoformate, oxalic acid
Reaction Type Reduction Reflux cyclization followed by base-induced ring closure
Reaction Conditions Mild, methanol solvent Heating reflux, ethanol solvent
Yield Up to 98% 74–81.4%
Scalability Suitable for lab scale Suitable for industrial scale
Ease of Operation Straightforward Requires controlled addition and temperature control
Cost of Raw Materials Moderate Low

Research Findings and Notes

  • The cyclization method using triethyl orthoformate and oxalic acid is advantageous due to the availability and low cost of raw materials and the mild reaction conditions that reduce byproduct formation.
  • The reduction approach provides a very high yield but may require more specialized reagents and handling conditions.
  • Both methods have been optimized to minimize reaction time and maximize yield, with the cyclization method showing flexibility in reagent ratios to tune yield and purity.
  • The hydrochloride salt formation is a standard procedure to improve compound handling and stability, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 4-Nitro-2,3-dihydro-1H-indole hydrochloride can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and methanol as a solvent.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products:

    Reduction: 4-Amino-2,3-dihydro-1H-indole hydrochloride.

    Substitution: Depending on the substituent introduced, various substituted indole derivatives can be formed.

Scientific Research Applications

Chemistry: 4-Nitro-2,3-dihydro-1H-indole hydrochloride is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is used to study the effects of nitro-substituted indoles on various biological pathways. It is also used in the development of probes for imaging and diagnostic purposes.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methylindoline hydrochloride 2497-21-4 Methyl at C4 C₉H₁₂ClN 169.65 Simpler analog; lacks nitro group
5-Chloro-2,3-dihydro-1H-indole HCl 864265-08-7 Chlorine at C5 C₈H₇Cl₂N 273.34 Chloro-substituted; 95% purity
5-Bromo-3,3-diethyl-2-methylindoline - Br at C5, ethyl/methyl C₁₄H₁₉BrN 283.22 Brominated; potential pharmaceutical use
1-(Piperidine-4-carbonyl)indoline HCl - Piperidine-carbonyl C₁₄H₁₇ClN₂O 205.30 Modified ring system; lab intermediate
4-Nitro-2,3-dihydro-1H-inden-1-amine HCl 857283-62-6 Nitro, amine on indene C₉H₁₁ClN₂O₂ 214.65 Indene backbone; enantiomer-specific

Key Observations :

  • Electronic Effects : The nitro group in 4-nitroindoline HCl enhances electrophilicity compared to methyl or halogen substituents, facilitating nucleophilic aromatic substitution (e.g., amination or sulfonation) .
  • Steric and Solubility Differences : Bulkier substituents (e.g., piperidine-carbonyl in ) reduce solubility but increase steric hindrance, affecting reaction kinetics.
  • Pharmaceutical Potential: Brominated and ethylated derivatives (e.g., ) are explored for hormone-related therapies, while nitro-substituted analogs may serve as intermediates in nitroreductase-activated prodrugs .

Spectroscopic and Analytical Data

  • NMR: The nitro group in 4-nitroindoline HCl deshields adjacent protons, with characteristic ^1H-NMR signals at δ 7.0–8.0 ppm for aromatic protons . In contrast, amino analogs (e.g., ) show upfield shifts due to electron-donating effects.
  • HRMS: Nitro derivatives exhibit higher molecular ion peaks (e.g., m/z 253.0979 in ) compared to amino counterparts (m/z 223.1225 in ).

Biological Activity

4-Nitro-2,3-dihydro-1H-indole hydrochloride is a compound belonging to the indole family, characterized by a nitro group at the 4th position and existing as a hydrochloride salt, which enhances its solubility in water. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of drugs with various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been studied for its effects against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0039 mg/mL
Candida albicans0.039 mg/mL
Bacillus subtilis0.0195 mg/mL

The compound has shown potent activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to enzyme inhibition and receptor binding. This interaction can disrupt critical biological pathways, contributing to its antimicrobial effects.

Case Studies

A study conducted on various indole derivatives highlighted the biological activities of compounds similar to this compound. These studies demonstrated that modifications in the indole structure significantly influenced their biological properties.

In one case study, researchers synthesized several derivatives of indoles and evaluated their activity against human carcinoma cell lines. The results indicated that specific structural modifications enhanced antiproliferative activity against cancer cells, suggesting that similar approaches could be applied to this compound for improved therapeutic efficacy .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex indole derivatives. Its unique structure allows it to be a building block for developing new chemical entities with potential biological activities.

Potential Therapeutic Uses

Given its biological activity profile, this compound may have applications in treating infections caused by resistant bacterial strains and could also be explored for anticancer properties due to its ability to inhibit cell proliferation.

Q & A

Q. What are the recommended methodologies for synthesizing 4-nitro-2,3-dihydro-1H-indole hydrochloride, and how can purity be optimized?

Answer:

  • Synthesis Route: Nitration of 2,3-dihydro-1H-indole using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent hydrochloride salt formation can be achieved via reaction with HCl in anhydrous ethanol .
  • Purity Optimization: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and thermal stability of this compound?

Answer:

  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR in DMSO-d₆ to confirm nitro group position and indole ring saturation. Key signals: aromatic protons (δ 6.8–7.5 ppm), NH (δ 10–12 ppm), and dihydro protons (δ 3.0–4.0 ppm) .
    • FT-IR: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) .
  • Thermal Stability: Perform TGA/DSC under nitrogen (heating rate: 10°C/min). Expect decomposition >200°C, with HCl loss observed as an initial mass drop .

Q. What safety protocols are critical during handling and disposal?

Answer:

  • Handling: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C .
  • Disposal: Neutralize aqueous waste with sodium bicarbonate, adsorb organic residues on vermiculite, and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for this compound?

Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model nitration transition states and identify energy barriers. Software like Gaussian or ORCA can predict regioselectivity (e.g., favoring nitro group at position 4 over 5) .

  • Solvent Effects: Conduct COSMO-RS simulations to optimize solvent polarity (e.g., ethanol vs. acetonitrile) for yield improvement .

  • Example Workflow:

    StepMethodOutput
    Reactant Geometry OptimizationB3LYP/6-31G(d)Energy-minimized structures
    Transition State AnalysisIRC calculationsActivation energy barriers
    Solvent ScreeningCOSMO-RSSolvent polarity ranking

Q. What advanced analytical techniques resolve contradictions in nitro group reactivity data?

Answer:

  • Contradiction Example: Discrepancies in nitration yields under similar conditions.
  • Resolution Strategies:
    • In Situ Monitoring: Use Raman spectroscopy to track nitro intermediate formation and degradation kinetics .
    • Isotopic Labeling: Introduce ¹⁵N-labeled HNO₃ to trace nitro group incorporation via LC-MS .
    • Multivariate Analysis: Apply factorial design (e.g., 2³ design) to test interactions between temperature, acid ratio, and stirring rate .

Q. How can researchers design a scalable synthesis protocol while maintaining stereochemical integrity?

Answer:

  • Scale-Up Challenges: Heat dissipation and mixing efficiency.
  • Methodology:
    • Flow Chemistry: Use microreactors for controlled nitration (residence time: 5–10 min, T = 5°C) to minimize side reactions .
    • Process Analytical Technology (PAT): Implement inline FT-NIR to monitor nitro intermediate concentrations in real time .
    • Chiral Purity: Confirm via chiral HPLC (Chiralpak IA column, hexane/isopropanol) to detect racemization during HCl salt formation .

Q. What methodologies address discrepancies in biological activity data across studies?

Answer:

  • Root Causes: Variability in sample purity, solvent residues, or assay conditions.
  • Mitigation Steps:
    • Standardized Assays: Use a common cell line (e.g., HEK293) and control compound (e.g., indomethacin) for activity comparison .
    • Impurity Profiling: LC-HRMS to identify trace byproducts (e.g., di-nitrated derivatives) that may interfere with bioassays .
    • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
4-Nitro-2,3-dihydro-1H-indole hydrochloride

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